2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate
Description
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-24-17-15(7-4-9-19-17)18(22)23-12-16(21)20-10-8-13-5-2-3-6-14(13)11-20/h2-7,9H,8,10-12H2,1H3 |
InChI Key |
XISYJONBJPHEPH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-methylnicotinate and analogs
Based on recent patents and literature, the preparation of 2-methylnicotinate involves:
- Reaction of 1,1,3,3-tetramethoxypropane or tetraethoxypropane with acid catalysts to generate intermediate compounds (Compound B).
- Reaction of Compound B with β-aminocrotonic acid esters in organic solvents to form the target methyl or ethyl 2-methylnicotinate derivatives.
This method benefits from mild reaction conditions, high yields (over 70%), and avoids the use of toxic reagents like acrolein, making it suitable for industrial scale-up.
Esterification of Nicotinic Acid Derivatives
- Starting materials : Nicotinic acid or its esters (methyl or ethyl).
- Process : Esterification via Fischer method or using acid catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions.
- Reaction conditions : Typically performed at 45–60°C with excess alcohol (methanol or ethanol) and catalytic acid, followed by purification through distillation or crystallization.
Multi-step Synthesis Involving Heterocyclic Precursors
The synthesis of the dihydroisoquinoline moiety, which is crucial for the final compound, often involves:
- Formation of the dihydroisoquinoline core via Pictet–Spengler or similar cyclization reactions.
- Introduction of the methylthio group through nucleophilic substitution or thiolation reactions on suitable intermediates.
Construction of the dihydroisoquinoline ring
- Starting from substituted phenethylamines or related precursors.
- Reaction conditions : Acid-catalyzed cyclization, often employing formaldehyde or other aldehydes, under controlled temperature to promote ring closure.
Incorporation of the methylthio group
- Method : Nucleophilic substitution of halogenated intermediates with methylthiolate salts or via thiolation of suitable precursors.
- Reaction conditions : Usually performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Specific Synthesis Pathway for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate
While direct literature on this exact compound is limited, extrapolating from related compounds and patents, a plausible synthesis involves:
Step 1: Synthesis of the Dihydroisoquinoline Core
- Starting material : 3,4-dihydroisoquinoline derivatives or N-alkylated phenethylamines.
- Reaction : Cyclization with formaldehyde or similar aldehydes under acidic conditions to form the dihydroisoquinoline ring.
Step 2: Formation of the 2-oxoethyl Linkage
- Method : Alkylation of the dihydroisoquinoline with chloroacetyl chloride or related acyl chlorides to introduce the 2-oxoethyl group.
Step 3: Attachment of the Nicotinate Moiety
- Reaction : Esterification or amidation with 2-(methylthio)nicotinic acid derivatives, possibly via activation with carbodiimides or DCC (dicyclohexylcarbodiimide).
Step 4: Methylthiolation
- Method : Introduction of the methylthio group onto the nicotinic ring through nucleophilic substitution, employing methylthiolate salts under suitable conditions.
Research Outcomes and Data Tables
Research outcomes indicate that:
Chemical Reactions Analysis
Nucleophilic Substitution at the Isoquinoline Nitrogen
The 3,4-dihydroisoquinoline group enables nucleophilic substitution reactions due to the electron-deficient nature of the aromatic system. Key observations include:
-
Alkylation/Acylation : The secondary amine in the dihydroisoquinoline ring reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF), forming N-alkylated or N-acylated derivatives .
-
Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) can induce ring opening at the C1 position, generating substituted tetrahydroisoquinoline intermediates.
Oxidation
-
Methylthio Group : The methylthio (-SMe) substituent on the nicotinate moiety is susceptible to oxidation using H₂O₂ or mCPBA, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.
-
Isoquinoline Ring : Controlled oxidation with KMnO₄ or RuO₄ can aromatize the dihydroisoquinoline ring to isoquinoline, altering conjugation and reactivity.
Reduction
-
Ester Group : Catalytic hydrogenation (H₂/Pd-C) reduces the oxoethyl ester to a hydroxethyl group, while leaving the methylthio and isoquinoline groups intact.
Ester Hydrolysis
The oxoethyl ester linkage undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagents | Product(s) | Application |
|---|---|---|---|
| Acidic (HCl/H₂O) | HCl, reflux | 2-(methylthio)nicotinic acid + glycolic acid derivatives | Prodrug activation |
| Alkaline (NaOH) | NaOH, aqueous ethanol | Sodium salt of 2-(methylthio)nicotinate | Synthesis of water-soluble analogs |
Methylthio Group Reactivity
The methylthio substituent participates in:
-
Nucleophilic Aromatic Substitution : Replacement with amines or alkoxides under Cu(I) catalysis.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the C5 position of the nicotinate ring.
Structural Modifications for Pharmacological Studies
Research highlights targeted modifications to enhance bioactivity:
-
PRMT5 Inhibition : Introduction of sulfonamide groups at the oxoethyl side chain (e.g., N-(4-methoxyphenyl)benzenesulfonamide derivatives) improves binding to PRMT5, a cancer target .
-
Quinazolinone Hybrids : Coupling with quinazolinone via methylamino linkers enhances antitumor activity, as seen in analogs like 2-({2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethylamino}methyl)quinazolin-4(1H)-one .
Reaction Monitoring and Analytical Data
-
Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) track reaction progress.
-
Spectroscopy :
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, where it forms stable interactions through hydrogen bonding and hydrophobic interactions . This inhibition can lead to the disruption of essential biochemical pathways in target cells, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with two primary classes of molecules:
Nicotinate derivatives (e.g., 2-(methylthio)nicotinic acid esters).
Dihydroisoquinoline-containing compounds (e.g., (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide) .
Key structural differences include:
- Substituent Positioning: The methylthio group at the 2-position of the nicotinate ring distinguishes it from analogs like 2-aminonicotinates, which often exhibit altered binding affinities.
- Linker Flexibility : The oxoethyl bridge provides greater conformational flexibility compared to rigid hydroxypropyl linkers in related osteoclast inhibitors .
Pharmacological and Biochemical Comparisons
*Predicted using Glide docking (Schrödinger Suite), which demonstrated superior accuracy (<1 Å RMSD in ligand poses) compared to GOLD or FlexX .
Mechanistic Insights:
- The dihydroisoquinoline moiety is critical for PRMT5 inhibition, as shown by the 120 nM IC₅₀ of the cyclobutylamino analog . The target compound’s methylthio group may enhance membrane permeability but reduce target specificity compared to cyclobutylamino substituents.
- In silico docking studies suggest that the oxoethyl linker allows partial penetration into the PRMT5 hydrophobic pocket, albeit with weaker hydrogen bonding than hydroxypropyl-linked analogs .
Research Findings and Limitations
Computational Predictions
Using Glide’s systematic search algorithm, the target compound exhibited a docking score of -9.2 kcal/mol for PRMT5, lower than the -11.5 kcal/mol score of the cyclobutylamino analog . This implies weaker binding, likely due to reduced polar interactions.
Experimental Gaps
No in vitro or in vivo data are available for the compound. By contrast, its cyclobutylamino analog demonstrated 70% suppression of osteoclast differentiation at 10 μM in murine models .
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic pathways for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate?
- Answer : The compound combines a nicotinate ester (with a methylthio group at position 2) and a dihydroisoquinoline moiety. A plausible synthetic route involves:
- Step 1: Activation of 2-(methylthio)nicotinic acid via coupling reagents (e.g., DCC or EDC) to form the reactive intermediate.
- Step 2: Reaction with 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethanol under mild basic conditions (e.g., DMAP catalysis) to esterify the hydroxyl group.
- Step 3: Purification via column chromatography or recrystallization. Validate purity using HPLC (≥95%) and structural confirmation via H/C NMR and HRMS .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Answer : Stability studies should employ Design of Experiments (DOE) to test parameters:
- Temperature : Accelerated aging at 40°C, 60°C, and 80°C for 1–4 weeks.
- pH : Expose to buffers (pH 3–9) and monitor degradation via UV-Vis or LC-MS.
- Light : Perform ICH Q1B photostability testing under UV and visible light.
- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Contradictory data (e.g., unexpected degradation at lower temperatures) require validation via orthogonal methods like FTIR or XRPD .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Prioritize assays based on structural analogs (e.g., dihydroisoquinoline derivatives often target neurotransmitter receptors or kinases):
- Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases using spectrophotometric/fluorometric assays.
- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) for selectivity.
- Binding Studies : Use radioligand displacement assays (e.g., H-labeled ligands) for receptor affinity profiling .
Advanced Research Questions
Q. How can computational methods optimize the reaction mechanism for large-scale synthesis?
- Answer : Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Pair with molecular dynamics simulations to predict solvent effects (e.g., DMF vs. THF). Validate predictions via in situ FTIR or Raman spectroscopy to monitor intermediate formation. ICReDD’s integrated computational-experimental workflow is recommended to reduce trial-and-error iterations .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Answer : Contradictions (e.g., variable IC values in kinase assays) may arise from:
- Assay Conditions : Differences in ATP concentrations or buffer ionic strength. Standardize protocols using guidelines like MIAME or FAIR principles.
- Compound Purity : Re-analyze batches via LC-MS to rule out degradation products.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) or CRISPR-Cas9 knockout models to confirm target specificity. Publish negative data to avoid publication bias .
Q. How can catalytic systems enhance the efficiency of nicotinate ester formation?
- Answer : Explore heterogeneous catalysts (e.g., immobilized lipases or metal-organic frameworks) for greener synthesis:
- Lipase-Catalyzed Esterification : Optimize solvent (e.g., tert-butanol) and water activity (a < 0.5) to improve yields.
- MOF Catalysts : Test UiO-66 or MIL-101 for acid-base catalysis; characterize active sites via EXAFS or DRIFTS.
- Scale-Up Considerations : Use microreactors for continuous flow synthesis to minimize side reactions .
Q. What advanced characterization techniques elucidate the compound’s solid-state behavior?
- Answer : Beyond routine spectroscopy, employ:
- Thermal Analysis : DSC/TGA to identify polymorphs and hydrate formation.
- Surface Morphology : SEM-EDS or AFM to assess crystallinity and particle size distribution.
- Diffraction : Synchrotron XRPD for high-resolution crystal structure determination.
- Stability Mapping : Pair with dynamic vapor sorption (DVS) to study hygroscopicity .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals and institutional databases (e.g., NCATS Inxight) over vendor catalogs for mechanistic insights .
- Contradiction Management : Use Bayesian statistics to weigh evidence from conflicting studies and design follow-up experiments .
- Ethical Reporting : Adhere to CRDC 2020 guidelines for classifying engineering research and avoiding non-reproducible methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
